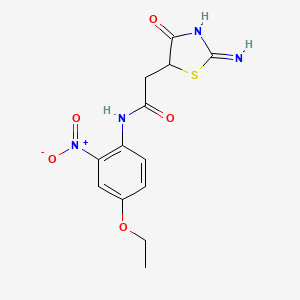
3-Phenyl-2-aminothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-aminothiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the third position and an amino group at the second position. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenyl-2-aminothiazole can be synthesized through various methods. One common approach involves the reaction of thiourea with acetophenone in the presence of iodine. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired thiazole ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-2-aminothiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-2-aminothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-aminothiazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Aminothiazole: Lacks the phenyl group but shares the core thiazole structure.
4-Phenyl-2-aminothiazole: Similar structure but with the phenyl group at the fourth position.
2-Amino-5-phenylthiazole: Another isomer with the phenyl group at the fifth position
Uniqueness: 3-Phenyl-2-aminothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the third position enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H10N2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
3-phenyl-2H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-7,9H,10H2 |
Clave InChI |
LSZNYDXBURROGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CSC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)

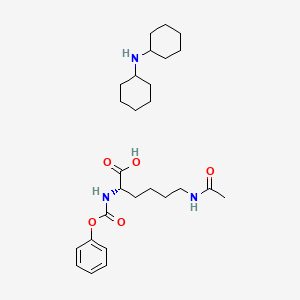




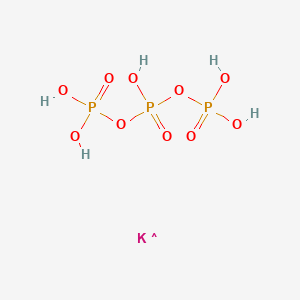
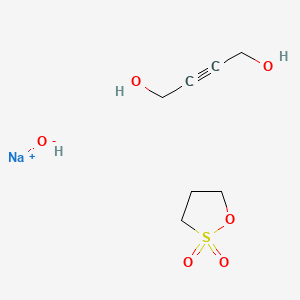
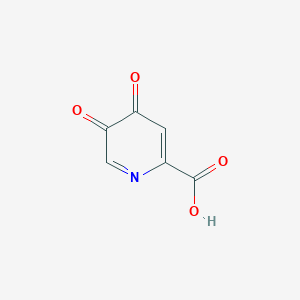
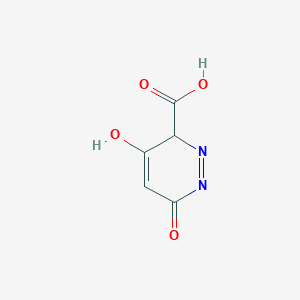
![1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B12344409.png)
![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)
